molecular formula C17H22N4O3S B12817969 N-Pbf-1H-pyrazole-1-carboxamidine

N-Pbf-1H-pyrazole-1-carboxamidine

Cat. No.: B12817969
M. Wt: 362.4 g/mol
InChI Key: BSWDFKZVWOHUNC-UHFFFAOYSA-N
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Description

N-Pbf-1H-pyrazole-1-carboxamidine is a heterocyclic compound that belongs to the pyrazole family. It is widely used in various fields of scientific research due to its unique chemical properties. The compound is known for its role in drug synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .

Preparation Methods

The synthesis of N-Pbf-1H-pyrazole-1-carboxamidine can be achieved through several routes. One common method involves the reaction of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane, resulting in the formation of the desired compound through a cyclization reaction . Another approach involves the reaction of imidazole with cyanamide . These methods are typically carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Pbf-1H-pyrazole-1-carboxamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions include guanidylated derivatives and other substituted pyrazoles .

Mechanism of Action

The mechanism of action of N-Pbf-1H-pyrazole-1-carboxamidine involves its ability to act as a guanylation agent. The compound interacts with amines to form guanidinium groups, which are essential in various biochemical processes. The molecular targets and pathways involved include the formation of hydrogen bonds and the stabilization of protein structures through guanidinium interactions .

Comparison with Similar Compounds

N-Pbf-1H-pyrazole-1-carboxamidine can be compared with other similar compounds such as 1-amidinopyrazole hydrochloride and N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine . While these compounds share similar chemical structures, this compound is unique due to its specific applications in drug synthesis and its ability to form stable guanidinium derivatives. This uniqueness makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N'-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrazole-1-carboximidamide

InChI

InChI=1S/C17H22N4O3S/c1-10-11(2)15(12(3)13-9-17(4,5)24-14(10)13)25(22,23)20-16(18)21-8-6-7-19-21/h6-8H,9H2,1-5H3,(H2,18,20)

InChI Key

BSWDFKZVWOHUNC-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)/N=C(\N)/N3C=CC=N3)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C(N)N3C=CC=N3)C

Origin of Product

United States

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